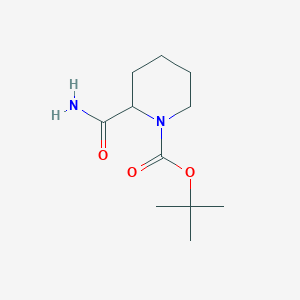

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-carbamoylpiperidine-1-carboxylate and its derivatives are important intermediates in the synthesis of various biologically active compounds. These compounds are synthesized through different methods, often involving the use of tert-butyl protection groups to shield certain functional groups during the synthesis process. The tert-butyl group is later removed to yield the final product. These intermediates are crucial in the pharmaceutical industry for the development of drugs and other therapeutic agents .

Synthesis Analysis

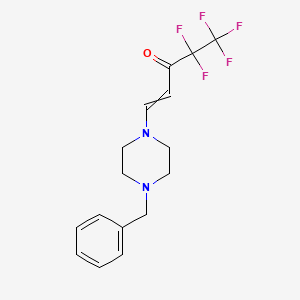

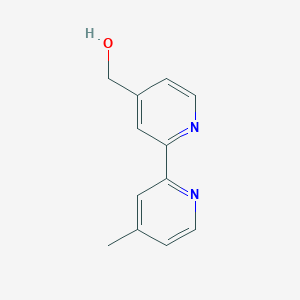

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives involves multiple steps, starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starts from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target compound with a high overall yield . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate involves acylation, nucleophilic substitution, and reduction steps . These methods demonstrate the versatility and efficiency of synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure adopts an envelope conformation . The crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was also determined and optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives undergo various chemical reactions, including enolate formation, Michael additions, and intramolecular lactonization. For instance, the 3-propanoyl derivative of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid through benzylation of the Zn-enolate . Michael additions of cuprates to tert-butyl derivatives occurred with high yields and diastereoselectivities . The intramolecular lactonization reaction was used to synthesize tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .

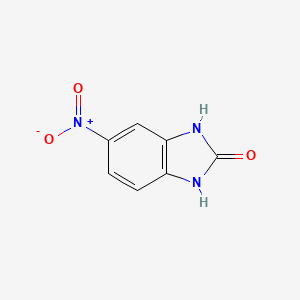

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives are influenced by their molecular structures. The crystallographic studies provide insights into the conformation and packing of these molecules in the solid state. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallizes in an orthorhombic lattice and exhibits intermolecular hydrogen bonding, which affects its thermal stability as determined by DSC and TGA . The molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of these compounds are performed using computational methods to predict their reactivity .

Wissenschaftliche Forschungsanwendungen

Metal-Free Alkoxycarbonylation

Xie et al. (2019) explored the use of tert-butyl carbazate in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This method allows for the preparation of quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs, under mild, metal-free conditions (Xie et al., 2019).

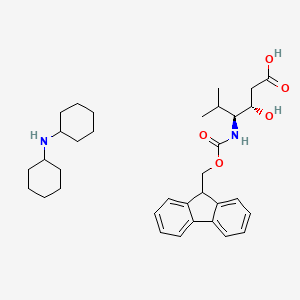

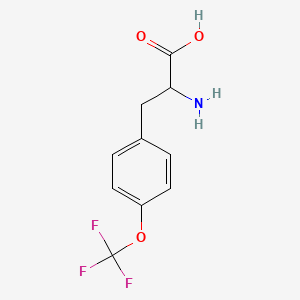

Synthesis of α-Amino Acids

Baldwin et al. (1996) demonstrated the synthesis of protected α-amino acids using (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate. This compound reacts with copper catalyzed Grignard reagents to yield these amino acids (Baldwin et al., 1996).

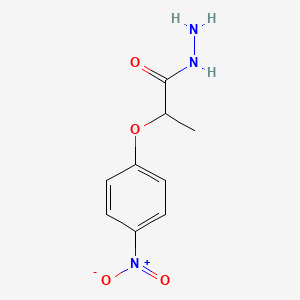

Mild and Efficient One-Pot Curtius Rearrangement

Lebel & Leogane (2005) reported the use of tert-butyl carbamate in a one-pot Curtius rearrangement process. This method facilitates the formation of Boc-protected amines, a crucial step in the synthesis of various compounds, including protected amino acids (Lebel & Leogane, 2005).

Chiral Auxiliary for Dipeptide Synthesis

Studer, Hintermann, & Seebach (1995) used tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary in dipeptide synthesis. This application highlights its utility in the stereoselective preparation of complex organic molecules (Studer, Hintermann, & Seebach, 1995).

Chemoselective N-Deprotection

Albanese et al. (1997) explored the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters to synthesize tert-butyl 2-amino carboxylates. This method is significant in the field of synthetic organic chemistry for the preparation of specific amino acid derivatives (Albanese et al., 1997).

Synthesis of Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate

Boev et al. (2015) synthesized tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, showcasing its use in the stereoselective synthesis of organic compounds (Boev et al., 2015).

Synthesis of Water-Soluble Dendritic Macromolecules

Pesak, Moore, & Wheat (1997) utilized tert-butyl esters, including tert-butyl 2-carbamoylpiperidine-1-carboxylate, for the synthesis of water-soluble dendritic macromolecules. This research is pivotal in the development of novel materials with specific solubility characteristics (Pesak, Moore, & Wheat, 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373563 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

CAS RN |

388077-74-5 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)